4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. The compound features a boron atom within a dioxaborolane ring, which is substituted with a trifluoromethylphenyl group, enhancing its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 3-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene or benzene. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of high-purity starting materials and solvents is crucial to ensure the quality and consistency of the final product.
Types of Reactions:
Substitution Reactions: The compound readily undergoes Suzuki-Miyaura cross-coupling reactions with various aryl halides, forming biaryl compounds.
Oxidation Reactions: It can be oxidized to form boronic acids or boronate esters, which are useful intermediates in organic synthesis.
Reduction Reactions: Under certain conditions, the trifluoromethyl group can be reduced to a difluoromethyl group, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) complexes are commonly used in Suzuki-Miyaura reactions.
Bases: Potassium carbonate or sodium hydroxide are often employed to deprotonate the boronic acid, facilitating the coupling reaction.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used as solvents due to their ability to dissolve both organic and inorganic reactants.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids and Esters: Resulting from oxidation reactions.
Chemistry:
Organic Synthesis: Used extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Catalysis: Serves as a ligand in various catalytic systems, enhancing the efficiency of chemical transformations.
Biology and Medicine:
Drug Development: Utilized in the synthesis of biologically active molecules, including potential drug candidates.
Bioconjugation: Employed in the modification of biomolecules for imaging and therapeutic applications.
Industry:
Material Science: Plays a role in the development of polymers and advanced materials with unique properties.
Electronics: Used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but without the trifluoromethyl substitution, affecting its electronic properties.
Uniqueness: 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethyl group, which significantly enhances its reactivity and stability compared to other boronic acid derivatives. This makes it particularly useful in challenging synthetic applications where high reactivity and stability are required.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O2/c1-11(2)12(3,4)19-14(18-11)10-7-5-6-9(8-10)13(15,16)17/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNOCGLTCQPYAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375257 | |
Record name | 4,4,5,5-Tetramethyl-2-[3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325142-82-3 | |
Record name | 4,4,5,5-Tetramethyl-2-[3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=325142-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5-Tetramethyl-2-[3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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